molecular formula C16H11N3 B1217002 4-(1H-benzimidazol-2-yl)quinoline CAS No. 31704-11-7

4-(1H-benzimidazol-2-yl)quinoline

Cat. No. B1217002
CAS RN: 31704-11-7
M. Wt: 245.28 g/mol
InChI Key: WQWLWMHHMQYNIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel benzimidazo[1,2-a]quinolines, including those substituted with various functional groups such as piperidine, pyrrolidine, and piperazine, can be efficiently accomplished using microwave-assisted uncatalyzed amination protocols. This method enhances the reaction rates and yields, demonstrating the effectiveness of microwave heating in the synthesis of complex heterocyclic compounds (Perin et al., 2011).

Molecular Structure Analysis

The molecular and crystal structures of benzimidazo[1,2-a]quinolines have been elucidated through X-ray diffractometry, revealing that these molecules are essentially planar. The molecular assembly is often characterized by weak intermolecular hydrogen bonds of the C–H⋅⋅⋅N type and π–π aromatic interactions, which are crucial for their chemical reactivity and interaction with biological molecules (Hranjec et al., 2009).

Chemical Reactions and Properties

Benzimidazo[1,2-a]quinolines undergo various chemical reactions, including rearrangements and substitutions, leading to a diverse array of derivatives. These reactions are facilitated by the compound's reactive sites and the presence of catalysts or specific reaction conditions. The synthesis and characterization of these derivatives have significant implications for exploring their chemical properties and potential applications (Mamedov et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazo[1,2-a]quinolines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of the substituents. These properties are critical for determining the compound's suitability for specific applications, including its use as fluorescent probes for DNA detection, as demonstrated by their enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-(1H-Benzimidazol-2-yl)quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and photophysical characteristics, are pivotal for their chemical and biological applications. The presence of the benzimidazole and quinoline moieties contributes to the compound's ability to act as a ligand in metal complexes and as a chemosensor for various ions, illustrating the versatility of these compounds in chemical sensing and molecular recognition applications (Hranjec et al., 2012).

Scientific Research Applications

1. Synthesis of Benzimidazole Derivatives

  • Summary : Benzimidazole derivatives are synthesized for various purposes. In one study, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was prepared in two steps .
  • Methods : The first step involved reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .
  • Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

2. Biological Activity of Benzimidazole Derivatives

  • Summary : Benzimidazole derivatives have been found to exhibit a wide range of biological activities. They have been used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure . They also show excellent antibacterial effect in gram-negative bacteria , and good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
  • Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied. Typically, these involve in vitro and in vivo testing of the benzimidazole derivatives against specific targets .
  • Results : The results or outcomes obtained also vary depending on the specific biological activity. For example, certain benzimidazole derivatives have shown excellent antibacterial effect in gram-negative bacteria with the inhibition zone of around 15.3 mm and 19.5 mm .

3. Synthesis of Biheterocyclic Motifs

  • Summary : Benzimidazole derivatives are used in the synthesis of various biheterocyclic motifs .
  • Methods : The synthesis involves rearrangements of quinoxalinones when exposed to nucleophilic rearrangements .
  • Results : The scope of the rearrangements is illustrated by numerous examples of their application .

4. Antimicrobial Activity

  • Summary : Certain benzimidazole derivatives have shown excellent antimicrobial activity .
  • Methods : The methods involve in vitro testing of the benzimidazole derivatives against specific targets .
  • Results : The compound (26) was found to exhibit the most potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

5. Green Synthesis

  • Summary : Benzimidazole derivatives are used in green synthesis .
  • Methods : The methods involve the use of biomass derivatives, reduction of toxic solvents, reductions in waste production, and eco-friendly organic synthetic methods .
  • Results : The results involve the production of various compounds through green synthesis .

6. Antiparasitic and Antioxidant Activity

  • Summary : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized. These compounds showed combined antiparasitic and antioxidant activity .
  • Methods : The anthelmintic activity on encapsulated T. spiralis was studied in vitro. The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
  • Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed the total parasitic larvae (100% effectiveness) after 24 hours incubation period at 37 C in both concentrations (50 and 100 mg ml 1). The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .

7. Synthesis of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

  • Summary : Benzimidazole derivatives are used in the synthesis of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
  • Methods : The first step involved reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .
  • Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Future Directions

Benzimidazole and quinoline moieties are fundamental components of many heterocyclic scaffolds, which play important roles in producing a wide range of biological activities . Therefore, the design and synthesis of quinoline-benzimidazole hybrids and their potential pharmacological activities are promising areas for future research .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWLWMHHMQYNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352319
Record name 4-(1H-benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)quinoline

CAS RN

31704-11-7
Record name 4-(1H-benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Cusick, JE Libbey, NS Trede, DD Eckels… - Journal of …, 2012 - Elsevier
Immune-mediated diseases [multiple sclerosis (MS), experimental autoimmune encephalomyelitis (EAE)] are driven by proliferating, highly activated autoreactive T-cells that are …
Number of citations: 21 www.sciencedirect.com

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